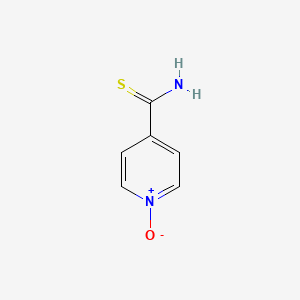
Isonicotinamide, thio-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinamide, thio-, 1-oxide typically involves the reaction of isonicotinamide with sulfur-containing reagents. One common method is the reaction of isonicotinamide with Lawesson’s reagent, which is a well-known thionation reagent. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding amide.
Substitution: The thioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isonicotinamide.
Substitution: Various substituted thioamides depending on the nucleophile used.
科学研究应用
Isonicotinamide, thio-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Isonicotinamide: The parent compound without the thio group.
Thioacetamide: A simpler thioamide with similar chemical properties.
Thiosemicarbazide: Another thioamide with different biological activities
Uniqueness
Isonicotinamide, thio-, 1-oxide is unique due to the presence of both the isonicotinamide and thioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the parent compounds or other similar thioamides .
属性
CAS 编号 |
63919-16-4 |
|---|---|
分子式 |
C6H6N2OS |
分子量 |
154.19 g/mol |
IUPAC 名称 |
1-oxidopyridin-1-ium-4-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10) |
InChI 键 |
QXWRJQUCWGFCGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1C(=S)N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















